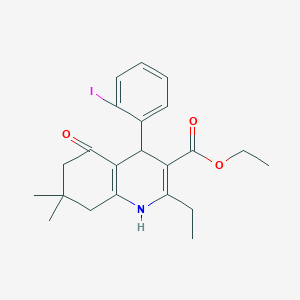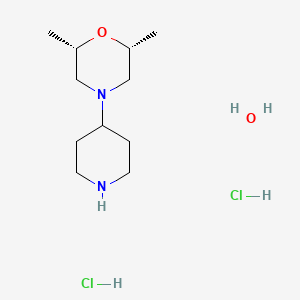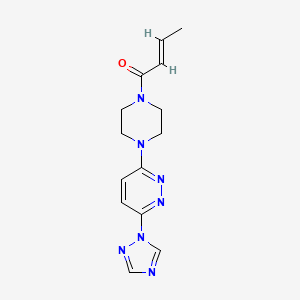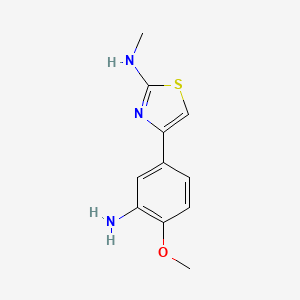
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as APDC, is a compound that has been widely used in scientific research due to its unique properties. APDC is a heterocyclic compound that contains a thiazole ring and a dioxine ring. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves the formation of a coordination complex with metal ions. The thiazole ring of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts as a donor ligand, while the dioxine ring acts as an acceptor ligand. The coordination of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with metal ions results in the formation of a stable complex that can interact with biological systems. The metal-N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide complex can modulate the activity of enzymes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, metal chelation, and proteasome inhibition. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can scavenge free radicals and protect cells from oxidative stress. It can also chelate metal ions and prevent their accumulation in cells, which can be beneficial in the treatment of metal toxicity. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of abnormal proteins and the induction of apoptosis, which can be useful in the treatment of cancer.
実験室実験の利点と制限
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several advantages for lab experiments, including its high yield and purity, and its ability to form stable complexes with metal ions. However, there are some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle metal ions.
将来の方向性
There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, including the development of metal-based drugs for the treatment of neurodegenerative diseases and cancer, the study of the mechanism of action of metalloenzymes, and the investigation of the role of metal ions in biological systems. Additionally, the synthesis of new derivatives of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with improved properties and lower toxicity could lead to the development of new drugs and therapies.
合成法
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been synthesized using various methods, including the reaction of 5-acetyl-4-phenylthiazole-2-carbonyl chloride with 2-amino-5,6-dihydro-1,4-dioxine, and the reaction of 5-acetyl-4-phenylthiazole-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide and 2-amino-5,6-dihydro-1,4-dioxine. The yield of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide using these methods is generally high, and the purity of the compound can be easily achieved through recrystallization.
科学的研究の応用
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been widely used in scientific research as a ligand for metal ions, particularly copper and zinc. It has been used to study the role of metal ions in various biological systems, including neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been used to study the mechanism of action of metalloenzymes and to develop metal-based drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)14-13(11-5-3-2-4-6-11)17-16(23-14)18-15(20)12-9-21-7-8-22-12/h2-6,9H,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHHXKIOYHMBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
